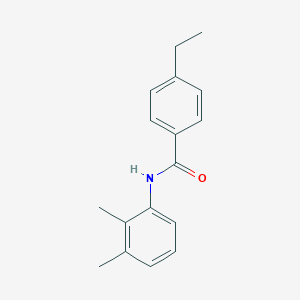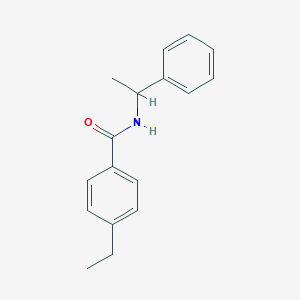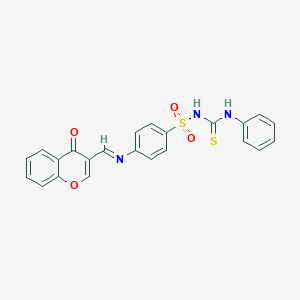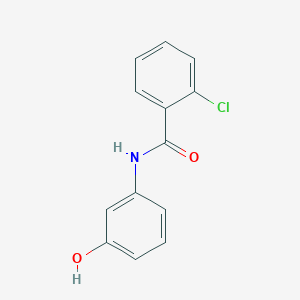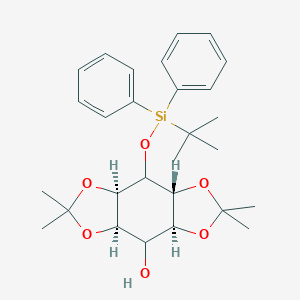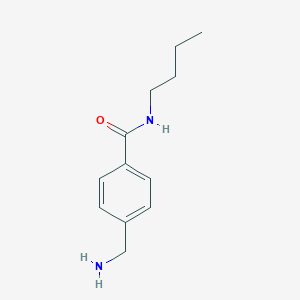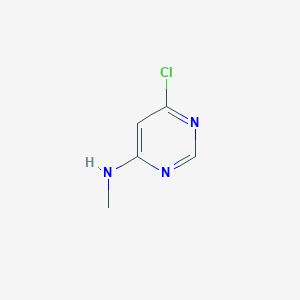![molecular formula C16H12F3NOS B183612 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 118416-43-6](/img/structure/B183612.png)
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as TTZ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the family of thiazolidinone derivatives and has shown promising results in several research studies.
Scientific Research Applications
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in several scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the inhibition of oxidative stress and inflammation pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the body. 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one also modulates the activity of several enzymes and transcription factors involved in these pathways, leading to its therapeutic effects.
Biochemical And Physiological Effects
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects such as antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. It is also relatively inexpensive compared to other compounds with similar activities. However, 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in in vivo studies.
Future Directions
There are several future directions for the research on 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One potential area of research is the development of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanisms underlying its anti-cancer and neuroprotective activities. The potential use of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases also warrants further investigation. Overall, 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has shown promising results in several research studies and may have potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been optimized to produce high yields of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one with excellent purity.
properties
CAS RN |
118416-43-6 |
|---|---|
Product Name |
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Molecular Formula |
C16H12F3NOS |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12F3NOS/c17-16(18,19)12-6-8-13(9-7-12)20-14(21)10-22-15(20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
XIHWMJZGARGDII-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



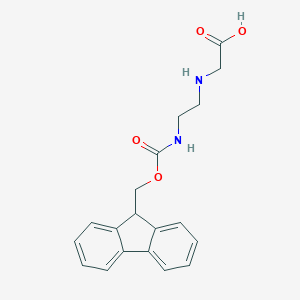
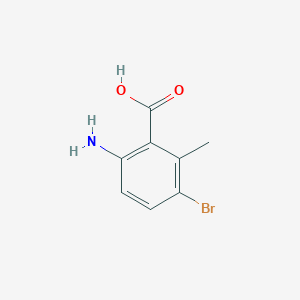
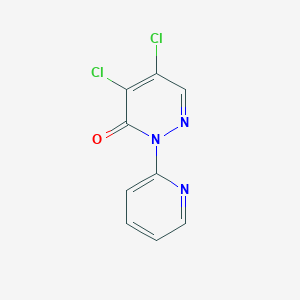

![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
